

# Environmental fate and transport of Diisopropyl methylphosphonate

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## Compound of Interest

Compound Name: *Diisopropyl methylphosphonate*

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An In-depth Technical Guide to the Environmental Fate and Transport of **Diisopropyl Methylphosphonate (DIMP)**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diisopropyl methylphosphonate** (DIMP) is an organophosphorus compound primarily known as a chemical by-product from the manufacturing process of the nerve agent Sarin (GB)[1][2]. While not a nerve agent itself, its presence in the environment, particularly at historical production sites like the Rocky Mountain Arsenal, has necessitated a thorough understanding of its environmental persistence, mobility, and degradation pathways[1][3][4]. This technical guide provides a comprehensive overview of the environmental fate and transport of DIMP, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its environmental pathways and associated experimental workflows.

## Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes. The key physicochemical properties of DIMP are summarized in Table 1.

Table 1: Physicochemical Properties of **Diisopropyl methylphosphonate (DIMP)**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>17</sub> O <sub>3</sub> P	[5]
Molar Mass	180.18 g/mol	[5]
Physical State	Colorless liquid	[1][3]
Density	0.976 g/cm <sup>3</sup>	[5][6]
Water Solubility	1,500 mg/L at 25°C (Some sources report up to 8% or 1-2 g/L)	[3][6][7]
Vapor Pressure	0.000475 mmHg at 25°C	[6]
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	1.03	[1][6]
Soil Adsorption Coefficient (K <sub>oc</sub> )	87 (estimated)	[1][6]

The low vapor pressure of DIMP suggests it is not likely to be a significant atmospheric contaminant through volatilization from soil or water[4]. Its moderate water solubility and low octanol-water partition coefficient indicate a preference for the aqueous phase over fatty tissues, suggesting a low potential for bioaccumulation[1][6]. The estimated soil adsorption coefficient (K<sub>oc</sub>) of 87 suggests that DIMP has high mobility in soil[1][6].

## Environmental Fate and Transport

DIMP is a relatively persistent compound in the environment, primarily due to its slow rates of hydrolysis and biodegradation[3][4]. Its fate is governed by a combination of transport and transformation processes in the atmosphere, water, and soil.

## Atmospheric Fate

Due to its low volatility, significant concentrations of DIMP in the atmosphere are unlikely[4]. However, if it does enter the vapor phase, its fate is primarily governed by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 5 hours, indicating relatively rapid degradation in the air[1]. DIMP does not

absorb light at wavelengths greater than 290 nm, so direct photolysis is not an important degradation pathway[1].

## Aquatic Fate

Once in an aquatic environment, DIMP is exceptionally stable.

- **Hydrolysis:** The hydrolysis of DIMP is an extremely slow process. Extrapolations from studies at elevated temperatures indicate a hydrolytic half-life of approximately 663,000 years at pH 7 and 25°C[1]. In groundwater at 10°C, the estimated half-life is around 500 years[8]. The primary hydrolysis products are isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA)[8][9].
- **Photolysis:** Direct and indirect photolysis in water are not significant degradation pathways for DIMP[1][4].
- **Biodegradation:** Biodegradation of DIMP in aquatic systems is generally considered to be ineffective[2]. No significant biodegradation was observed when DIMP was incubated in natural water for 12 weeks[6].
- **Volatilization:** Given its low vapor pressure, volatilization from water is not a significant removal mechanism[10].

## Terrestrial Fate

In the soil compartment, DIMP's fate is primarily controlled by its high mobility and slow biodegradation.

- **Mobility and Sorption:** With an estimated Koc value of 87, DIMP is expected to have high mobility in soil and is not strongly adsorbed to soil particles[1][6]. This high mobility means it can readily leach through the soil profile and potentially contaminate groundwater, a key concern at sites like the Rocky Mountain Arsenal[3][4][11].
- **Biodegradation:** Biodegradation in soil occurs very slowly[10]. The rate-limiting step is the enzymatic hydrolysis of DIMP to isopropyl methylphosphonic acid (IMPA)[6]. Estimated half-lives are approximately 1 year in acclimated soil and 3 years in unacclimated soil at 25°C[1].

[6]. Biodegradation is temperature-dependent, with no significant activity observed at 10°C[1][6].

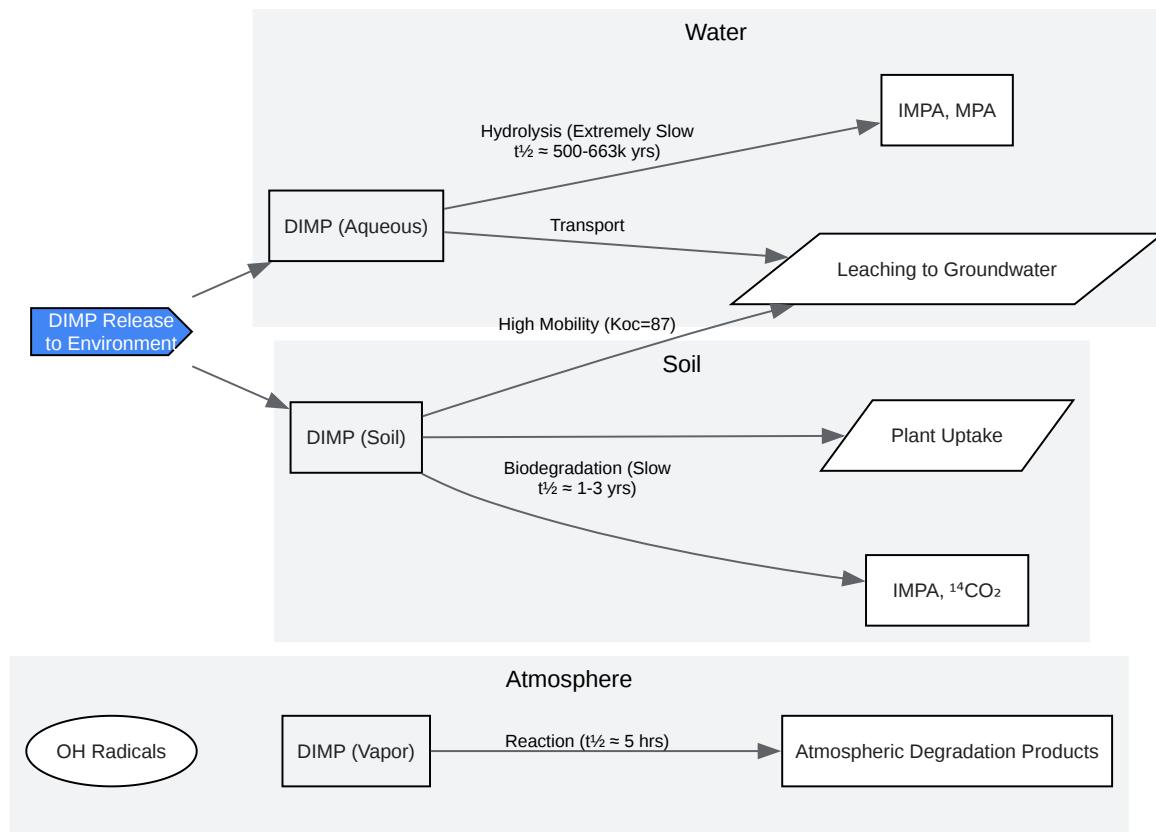
## Bioconcentration and Bioaccumulation

DIMP has a low potential for bioconcentration in aquatic organisms, which is consistent with its low log Kow value[1][6]. An estimated bioconcentration factor (BCF) of 1.2 suggests that it is unlikely to accumulate in aquatic life[6]. Experimental studies with bluegill sunfish have confirmed that DIMP does not bioconcentrate in fish[1][6]. While plants can take up DIMP from contaminated soil or water, it is rapidly metabolized by animals that may consume these plants, making bioaccumulation up the food chain unlikely[3][4][11].

Table 2: Environmental Fate Data of **Diisopropyl methylphosphonate** (DIMP)

Process	Compartment	Half-Life/Parameter Value	Reference
Vapor-Phase Reaction with OH Radicals	Atmosphere	~5 hours (estimated)	[1]
Hydrolysis	Water (pH 7, 25°C)	663,000 years (extrapolated)	[1]
Hydrolysis	Groundwater (10°C)	500 years (estimated)	[8]
Biodegradation	Acclimated Soil (25°C)	~1 year (estimated)	[1][6]
Biodegradation	Unacclimated Soil (25°C)	~3 years (estimated)	[1][6]
Bioconcentration Factor (BCF)	Aquatic Organisms	1.2 (estimated)	[6]

## Visualizations of Pathways and Workflows



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Caption: Environmental fate and transport pathways of DIMP.

## Preparation

Prepare sterile aqueous buffer solutions (e.g., pH 4, 7, 9)

Add DIMP to solutions (concentration < half saturation)

Seal solutions in sterile tubes/vessels

## Incubation &amp; Sampling

Incubate at constant temperatures (e.g., 70-98°C)

Collect samples at time intervals

Analyze DIMP concentration (e.g., GC-FPD)

## Data Analysis

Plot  $\ln(C)$  vs. time to determine rate constant ( $k$ )

Use Arrhenius equation to extrapolate  $k$  to 25°C

Calculate half-life ( $t_{1/2} = 0.693/k$ )

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Caption: Experimental workflow for DIMP hydrolysis study.

### Test System Setup

Select and characterize soil samples

Apply  $^{14}\text{C}$ -labeled DIMP to soil

Adjust soil moisture and place in flasks

### Incubation & Measurement

Incubate aerobically in the dark at constant temperature

Trap evolved  $^{14}\text{CO}_2$  in alkaline solution

Periodically sample soil and  $\text{CO}_2$  traps

### Analysis & Calculation

Quantify  $^{14}\text{CO}_2$  by liquid scintillation counting

Extract soil and analyze for DIMP and metabolites (HPLC/GC)

Calculate degradation rate and half-life

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Caption: Experimental workflow for DIMP soil biodegradation study.

## Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of DIMP, based on standard international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

## Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

**Objective:** To determine the rate of abiotic hydrolysis of DIMP in aqueous solutions at different pH values and to estimate the environmental hydrolysis half-life.

**Methodology:**

- **Test Solutions:** Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of DIMP in these solutions should be less than half its water solubility.
- **Test Conditions:** Conduct the experiment in the dark to prevent photolysis, using sterile glassware to inhibit biodegradation. The study is performed at elevated temperatures (e.g., 70, 80, 90, and 98°C) to accelerate the reaction to a measurable rate<sup>[8]</sup>.
- **Procedure:**
  - Aliquots of the DIMP-fortified buffer solutions are sealed in sterile ampules or vials.
  - The vessels are incubated in constant-temperature baths.
  - At specified time intervals, replicate vessels are removed, and the reaction is quenched (e.g., by cooling).
  - The concentration of the remaining DIMP is determined using a suitable analytical method, such as gas chromatography with a flame photometric detector (GC-FPD)<sup>[12]</sup>. The formation of hydrolysis products (IMPA, MPA) can also be monitored<sup>[8]</sup>.
- **Data Analysis:**
  - The hydrolysis is assumed to follow pseudo-first-order kinetics. The rate constant (k) for each temperature and pH is determined from the slope of a plot of the natural logarithm of

the DIMP concentration versus time.

- The Arrhenius equation is used to extrapolate the rate constants from the elevated temperatures to environmentally relevant temperatures (e.g., 10-25°C)[8].
- The hydrolysis half-life ( $t_{1/2}$ ) is calculated using the formula:  $t_{1/2} = 0.693 / k$ .

## Soil Biodegradation (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of DIMP degradation in soil under aerobic conditions.

Methodology:

- Test Substance: Use radiolabeled DIMP, typically  $^{14}\text{C}$ -labeled, to facilitate tracking of the parent compound and its degradation products, including mineralization to  $^{14}\text{CO}_2$ [1][6].
- Soil: Use fresh soil samples with known characteristics (texture, pH, organic carbon content, microbial biomass). The soil may be used as is ("unacclimated") or pre-exposed to DIMP to develop a microbial population capable of degrading it ("acclimated")[1][6].
- Procedure:
  - Treat the soil with the  $^{14}\text{C}$ -DIMP solution and adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).
  - Incubate the treated soil in flow-through or dynamic biometer flasks in the dark at a constant temperature (e.g., 25°C)[1][6].
  - Pass a stream of  $\text{CO}_2$ -free, humidified air through the flasks. The effluent air is bubbled through an alkaline solution (e.g., NaOH or KOH) to trap any evolved  $^{14}\text{CO}_2$ .
  - At various time intervals, sacrifice replicate flasks. The  $\text{CO}_2$  traps are analyzed for radioactivity using liquid scintillation counting.
  - The soil is extracted with an appropriate solvent (e.g., methylene chloride)[12]. The extracts are analyzed by methods like High-Performance Liquid Chromatography (HPLC)

or Gas Chromatography (GC) to quantify the parent DIMP and its degradation products[12].

- Data Analysis: The degradation rate and half-life are calculated from the disappearance of the parent compound over time, assuming first-order kinetics. The extent of mineralization is determined from the cumulative amount of  $^{14}\text{CO}_2$  evolved.

## Soil Sorption Coefficient (Koc) (Adapted from OECD 106 - Batch Equilibrium)

Objective: To determine the extent of DIMP adsorption to different soil types to calculate the soil adsorption coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

Methodology:

- Principle: A mass of soil is equilibrated with a volume of aqueous DIMP solution of a known initial concentration. After equilibration, the concentrations of DIMP in the solution and, if necessary, in the soil are measured.
- Materials: A range of soil types with varying organic carbon content, pH, and texture should be used.
- Procedure:
  - A preliminary test is run to determine the appropriate soil-to-solution ratio, equilibration time, and DIMP concentrations.
  - For the main study, soil samples are mixed with a DIMP solution (typically in 0.01 M  $\text{CaCl}_2$  to maintain a constant ionic strength) in centrifuge tubes.
  - The tubes are agitated on a shaker in a constant temperature room for the predetermined equilibration time.
  - After shaking, the solid and liquid phases are separated by centrifugation.
  - The concentration of DIMP in the supernatant is measured using an appropriate analytical technique (e.g., GC or HPLC).

- Data Analysis:

- The amount of DIMP adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
- The adsorption coefficient (Kd) is calculated as the ratio of the concentration of DIMP in the soil to the concentration in the water at equilibrium.
- The Koc is then calculated by normalizing Kd for the organic carbon content (foc) of the soil:  $K_{oc} = (K_d / foc) * 100$ .

## Octanol-Water Partition Coefficient (Kow) (Adapted from OECD 107 - Shake Flask)

Objective: To determine the partition coefficient of DIMP between n-octanol and water, a key indicator of its lipophilicity and potential for bioaccumulation.

### Methodology:

- Principle: DIMP is dissolved in one of the two immiscible phases (n-octanol or water), and the system is shaken until equilibrium is reached. The concentration of DIMP in both phases is then measured.
- Procedure:
  - n-octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing them to separate.
  - A stock solution of DIMP is prepared in either the n-octanol or water phase.
  - The DIMP solution and the other phase are combined in a vessel (e.g., a centrifuge tube) at a specific volume ratio, chosen based on the expected Kow.
  - The vessel is shaken at a constant temperature until equilibrium is achieved.
  - The two phases are separated, typically by centrifugation.

- The concentration of DIMP in each phase is determined. It is crucial to analyze both phases to ensure a mass balance.
- Data Analysis:
  - The partition coefficient (Kow) is calculated as the ratio of the equilibrium concentration of DIMP in the n-octanol phase to its equilibrium concentration in the aqueous phase.
  - The result is typically expressed as its base-10 logarithm (log Kow). For DIMP, multiple determinations should yield a log Kow value around 1.03[1][6].

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